N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE
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Overview
Description
N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a sulfonamide group attached to the tetrahydroisoquinoline ring system, which is further substituted with two methyl groups on the nitrogen atom. It is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The nitrogen atom in the tetrahydroisoquinoline ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The resulting N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: N-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the sulfonamide group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group on the nitrogen atom.
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A derivative with two methyl groups on the nitrogen atom but without the sulfonamide group.
Uniqueness
N,N-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONAMIDE is unique due to the presence of both the N,N-dimethyl and sulfonamide groups, which confer distinct chemical and biological properties. The sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12(2)16(14,15)13-8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVYOWQPOHUWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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